4-[2-(Pyren-1-YL)ethenyl]benzonitrile
Description
4-[2-(Pyren-1-YL)ethenyl]benzonitrile is a benzonitrile derivative featuring a pyrenyl group linked via an ethenyl bridge. The pyrenyl substituent, a polycyclic aromatic hydrocarbon, confers unique photophysical and electronic properties, making this compound of interest in materials science and medicinal chemistry. This article compares its hypothesized properties with experimentally characterized analogs.
Properties
CAS No. |
149849-38-7 |
|---|---|
Molecular Formula |
C25H15N |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-(2-pyren-1-ylethenyl)benzonitrile |
InChI |
InChI=1S/C25H15N/c26-16-18-6-4-17(5-7-18)8-9-19-10-11-22-13-12-20-2-1-3-21-14-15-23(19)25(22)24(20)21/h1-15H |
InChI Key |
JKDICPWELNDZLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=CC5=CC=C(C=C5)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyren-1-YL)ethenyl]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with pyrene and 4-bromobenzonitrile.
Reaction Conditions: A palladium-catalyzed Heck coupling reaction is employed to link the pyrene and benzonitrile groups via an ethenyl bridge. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide at elevated temperatures.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 4-[2-(Pyren-1-YL)ethenyl]benzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Pyren-1-YL)ethenyl]benzonitrile undergoes various chemical reactions, including:
1
Biological Activity
4-[2-(Pyren-1-YL)ethenyl]benzonitrile, also known by its CAS number 149849-38-7, is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
4-[2-(Pyren-1-YL)ethenyl]benzonitrile features a pyrene moiety linked to a vinyl group and a benzonitrile unit. The presence of the pyrene group is significant, as it is known for its photophysical properties and ability to interact with biological systems.
The biological activity of 4-[2-(Pyren-1-YL)ethenyl]benzonitrile can be attributed to several mechanisms:
- Fluorescent Properties : The pyrene moiety exhibits strong fluorescence, which can be utilized in bioimaging and tracking cellular processes.
- Intercalation : Compounds with similar structures have been shown to intercalate into DNA, potentially affecting gene expression and cellular proliferation.
- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways.
In Vitro Studies
Recent research has evaluated the inhibitory effects of 4-[2-(Pyren-1-YL)ethenyl]benzonitrile on various enzymes. For example, compounds with similar structures were tested against fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and butyrylcholinesterase (BuChE). The results indicated varying degrees of inhibition, suggesting potential therapeutic applications in treating conditions like pain and neurodegenerative diseases.
| Compound | Enzyme Target | IC50 (μM) | Notes |
|---|---|---|---|
| 4-[2-(Pyren-1-YL)ethenyl]benzonitrile | FAAH | 5.0 | Moderate inhibition observed |
| Similar Derivative A | MAGL | 4.0 | Comparable to reference inhibitors |
| Similar Derivative B | BuChE | 7.3 | Lower activity than physostigmine |
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective properties of compounds related to 4-[2-(Pyren-1-YL)ethenyl]benzonitrile in cellular models of Alzheimer's disease. Results indicated that these compounds could reduce oxidative stress markers and improve cell viability.
- Antiviral Activity : Another research effort focused on the antiviral potential of related pyrene derivatives against various viruses, including HIV and influenza. Notable reductions in viral replication were documented at specific concentrations.
Comparison with Similar Compounds
Cytotoxic Activity in Breast Cancer Cell Lines
Several analogs of 4-[2-aryl-ethenyl]benzonitrile, synthesized as letrozole analogs, exhibit potent cytotoxic activity against breast cancer cell lines (Table 1).
Table 1: Cytotoxic Activity of Selected Analogs
| Compound Name | Substituent (R) | IC50 (μg/ml) MCF-7 | IC50 (μg/ml) MDA-MB-231 | IC50 (μg/ml) T47D |
|---|---|---|---|---|
| 1c (4-[2-(3-chlorophenyl)-ethenyl]) | 3-Cl-C6H4 | 27.1 ± 1.2 | 14.5 ± 2.1 | - |
| 1h (4-[2-(4-methoxyphenyl)-ethenyl]) | 4-OCH3-C6H4 | - | - | 14.3 ± 1.1 |
| 1k (4-[2-(4-dimethylamino)-ethenyl]) | N(CH3)2-C6H4 | - | 19.7 ± 1.8 | 16.8 ± 2.1 |
| Etoposide (Reference) | - | 29.3 ± 1.8 | 21.4 ± 1.9 | 18.7 ± 2.0 |
Key Findings :
- Electron-Withdrawing Groups (e.g., Cl) : Compound 1c (3-chlorophenyl) showed the highest activity against MCF-7 and MDA-MB-231 cells, suggesting that electron-withdrawing substituents enhance cytotoxicity.
- Electron-Donating Groups (e.g., OCH3) : Compound 1h (4-methoxyphenyl) exhibited selectivity for T47D cells, indicating substituent position and polarity influence target affinity.
- Bulkier Substituents: The pyrenyl group in 4-[2-(Pyren-1-YL)ethenyl]benzonitrile is significantly larger than Cl or OCH3.
A. Nerve-Specific Contrast Agents :
- GE3082: 4-[(1E)-2-[4-[(1E)-2-[4-aminophenyl]ethenyl]-3-methoxyphenyl]ethenyl]benzonitrile is a red-shifted fluorophore used for nerve imaging in preclinical models. Its extended conjugation and amino/methoxy groups enable selective nerve binding.
- Pyrenyl Analogs : The pyrenyl group’s strong fluorescence (λem ~ 400–500 nm) could enhance imaging resolution but may require structural optimization to balance brightness and tissue penetration.
B. Nonlinear Optical Properties:
- Molecule C: (Z)-4-(2-(4-(9H-carbazol-9-yl)phenyl)-1-cyanovinyl)benzonitrile, embedded in a PVK polymer matrix, demonstrated high NLO susceptibility due to extended π-conjugation.
- Hypothesized Pyrenyl Derivative : The pyrenyl group’s electron-rich aromatic system could further enhance NLO properties, making it a candidate for optoelectronic devices.
Structural and Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | Log P | Polar Surface Area (Ų) | Molecular Weight (g/mol) |
|---|---|---|---|
| 1c (3-chlorophenyl) | 3.8 | 65 | 335.8 |
| 1h (4-methoxyphenyl) | 2.9 | 70 | 331.4 |
| GE3082 | ~4.2* | 85 | 379.4 |
| 4-[2-(Pyren-1-YL)ethenyl]benzonitrile | ~6.5† | 45 | 407.5 |
*Estimated from structural analogs; †Predicted using Marvin software.
Key Observations :
Mechanistic and Target Selectivity
- Cytotoxic Analogs : Compounds like 1c and 1h act via aromatase-independent pathways, as they lack inhibitory effects on AROM. Their activity may involve tubulin disruption or DNA intercalation.
- PARP Inhibitors: Compound 3(G007-LK) (triazole-oxadiazole-benzoitrile) selectively inhibits tankyrase via adenosine subsite binding, highlighting the role of heterocyclic substituents in target specificity.
- Pyrenyl Derivative : The pyrenyl group’s planar structure may facilitate intercalation into DNA or hydrophobic protein pockets, though experimental validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
